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molecular formula C8H7FOS B3348728 4-Fluoro-2-(methylthio)benzaldehyde CAS No. 183951-04-4

4-Fluoro-2-(methylthio)benzaldehyde

Cat. No. B3348728
M. Wt: 170.21 g/mol
InChI Key: OCFSQQSXCAUVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765730B2

Procedure details

To a solution of 2,4-difluorobenzaldehyde (3.0 g, 21.1 mmol, CAS RN 1550-35-2) in toluene (29 mL) was added sodium thiomethoxide (2.03 g, 28.9 mmol) and the resulting suspension was stirred at 80° C. for 7 hours. Heating was removed and stirring continued at room temperature for another 18 hours. The reaction mixture was treated with diethyl ether (50 mL) and water (15 mL) and the layers were separated. The aqueous layer was extracted twice with ethyl acetate (50 mL each). The organic layers were washed with saturated aqueous sodium hydrogencarbonate solution and with brine, dried over magnesium sulfate, filtered and evaporated. The residue was dissolved in 50 mL n-heptane and 50 mL diethyl ether and the clear solution was evaporated slowly until a turbid solution formed. The originally oily precipitation turned into a white solid which was filtered, washed with n-heptane and dried under high vacuum to give the compound as a colourless solid (1.35 g, 37%). MS (ESI+): m/z=170.0 ([M+H]+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:11][S-:12].[Na+]>C1(C)C=CC=CC=1>[F:10][C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([S:12][CH3:11])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Name
Quantity
2.03 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
29 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 80° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at room temperature for another 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with diethyl ether (50 mL) and water (15 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate (50 mL each)
WASH
Type
WASH
Details
The organic layers were washed with saturated aqueous sodium hydrogencarbonate solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL n-heptane
CUSTOM
Type
CUSTOM
Details
50 mL diethyl ether and the clear solution was evaporated slowly until a turbid solution
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The originally oily precipitation
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with n-heptane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=CC(=C(C=O)C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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